Molecular Structure and Properties of 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride
Molecular Structure and Properties of 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride
Technical Guide & Application Note
Executive Summary
2-Amino-2-(3-bromophenyl)acetic acid hydrochloride (also known as 3-Bromophenylglycine HCl) is a critical non-proteinogenic amino acid scaffold used in modern drug discovery. It serves as a bifunctional building block: the phenylglycine core provides a rigid, chiral linker often used to constrain peptide conformation, while the meta-bromo substituent offers an orthogonal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical profile, validated synthetic routes, and its strategic utility in peptidomimetic design.
Molecular Architecture & Physicochemical Profile
Structural Analysis
The molecule features a central
-
Chirality: The
-carbon is a stereocenter. The compound exists as two enantiomers: (R) and (S). In drug development, the specific enantiomer is often selected to match the binding pocket of the target protein (e.g., thrombin active sites). -
The Meta-Bromo Handle: The bromine atom at the 3-position is electronically distinct from para-substituted analogs. It withdraws electrons via induction (-I effect), slightly increasing the acidity of the
-proton compared to unsubstituted phenylglycine.
Key Properties Table
| Property | Data / Description |
| IUPAC Name | 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride |
| Common Name | 3-Bromophenylglycine HCl |
| CAS Number | 14328-54-2 (Racemic) / 1071455-12-3 (Enantiopure forms vary) |
| Molecular Formula | |
| Molecular Weight | 266.52 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, DCM) |
| pKa (Calc) | Carboxyl: ~2.1 |
| H-Bond Donors/Acceptors | 3 Donors / 3 Acceptors |
Synthetic Routes & Manufacturing
The industrial standard for synthesizing phenylglycine derivatives is the Strecker Synthesis . This route is preferred for its scalability and the availability of the starting material, 3-bromobenzaldehyde.
The Strecker Protocol (Step-by-Step)
Pre-requisite: All reactions involving cyanide must be performed in a well-ventilated fume hood with appropriate cyanide sensors and antidotes available.
-
Imine Formation:
-
Reagents: 3-Bromobenzaldehyde, Ammonium Chloride (
), Sodium Cyanide ( ), Ammonia ( ). -
Solvent: Methanol/Water mixture (1:1).
-
Procedure: The aldehyde is condensed with ammonia to form an imine intermediate in situ. Cyanide attacks the imine carbon to form the
-aminonitrile. -
Scientist's Note: Maintain temperature below 40°C to prevent polymerization of the aldehyde.
-
-
Hydrolysis:
-
Reagents: Concentrated Hydrochloric Acid (
, 6M to 12M). -
Procedure: The aminonitrile is refluxed in strong acid. This converts the nitrile (
) to a carboxylic acid ( ). -
Critical Step: The reaction initially forms the amide, which requires sustained heat (reflux ~4-6 hours) to fully hydrolyze to the acid.
-
-
Salt Formation & Purification:
-
Workup: The solvent is evaporated.[1] The residue is redissolved in minimal hot water and precipitated with excess HCl or acetone.
-
Result: The hydrochloride salt crystallizes out, leaving behind ammonium salts.
-
Synthetic Workflow Diagram
Figure 1: The Strecker synthesis pathway converting 3-bromobenzaldehyde to the target amino acid HCl salt.[2]
Reactivity & Divergent Synthesis
For researchers, the value of this molecule lies in its dual reactivity . It can be elaborated in two orthogonal directions: modification of the amino acid backbone or functionalization of the aromatic ring.
The Bromine Handle: Suzuki-Miyaura Coupling
The 3-bromo position allows the molecule to serve as an electrophile in Palladium-catalyzed cross-coupling.
-
Why it matters: This allows the introduction of biaryl structures after the amino acid core is established, or before peptide coupling.
-
Protocol Insight:
-
Catalyst:
or are standard. -
Base: Aqueous
or . -
Protection: The free amine and acid must be protected (e.g., as a Boc-methyl ester) to prevent catalyst poisoning and side reactions.
-
The Amino Acid Core: Peptide Coupling
-
Amide Bond Formation: The carboxylic acid can be activated using EDC/NHS or HATU to couple with amines.
-
N-Protection: The amine is typically Boc- or Fmoc-protected for solid-phase peptide synthesis (SPPS).
-
Stability Note: Phenylglycines are prone to racemization during coupling due to the high acidity of the
-proton. Use of HOBt/HOAt additives and low temperatures (0°C) is mandatory to preserve chirality.
Reactivity Flowchart
Figure 2: Divergent synthetic utility. The molecule can be expanded via the aromatic ring (Suzuki) or the backbone (Peptide).
Pharmaceutical Applications
Conformational Restriction
In peptide drugs, flexibility often leads to poor selectivity and rapid metabolic degradation. Replacing a flexible residue (like Phenylalanine) with 3-bromophenylglycine restricts the rotation of the peptide backbone (
Thrombin and Factor Xa Inhibitors
Phenylglycine derivatives are classic scaffolds for serine protease inhibitors. The phenyl ring occupies the S1 specificity pocket of the enzyme. The 3-bromo substituent can access the adjacent hydrophobic sub-pockets, improving binding affinity compared to the unsubstituted parent.
Lipophilicity Modulation
The bromine atom increases the lipophilicity (LogP) of the molecule. This is often used to improve the membrane permeability of polar peptide drugs, enhancing oral bioavailability.
Handling, Stability, & Quality Control
Storage & Stability
-
Hygroscopicity: As an HCl salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Nitrogen/Argon).
-
Acidity: The salt is acidic and corrosive. Avoid contact with metal spatulas for prolonged periods; use glass or plastic.
-
Shelf Life: Stable for >2 years at -20°C if kept dry.
Quality Control Methods
To ensure the integrity of the building block before synthesis:
-
HPLC (Purity):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.
-
Detection: UV at 210 nm (amide) and 254 nm (phenyl).
-
-
Chiral HPLC (Enantiomeric Excess):
-
Required if using the enantiopure form.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/Isopropanol mixtures.
-
-
NMR Verification:
-
NMR (DMSO-
): Look for the -proton singlet around 5.0-5.5 ppm. The aromatic region (7.3-7.8 ppm) should show the specific substitution pattern of the 3-bromo ring (singlet, doublet, triplet, doublet).
-
NMR (DMSO-
References
-
Strecker Synthesis of Phenylglycines : Dyker, G. (Ed.). (1999). Amino Acid Synthesis. Wiley-VCH.[3]
-
Suzuki-Miyaura Coupling Mechanism : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Phenylglycine in Drug Design : Claeson, G. (1994). Synthetic Peptides and Peptidomimetics as Substrates and Inhibitors of Thrombin and Other Proteases. Blood Coagulation & Fibrinolysis, 5(3), 411-436.
-
Racemization of Phenylglycines : Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (See Chapter on Racemization).
-
Compound Data (PubChem) : National Center for Biotechnology Information. PubChem Compound Summary for CID 122026, 2-Amino-2-(3-bromophenyl)acetic acid.
